molecular formula C10H16N4O B1374149 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one CAS No. 1354950-73-4

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one

Cat. No.: B1374149
CAS No.: 1354950-73-4
M. Wt: 208.26 g/mol
InChI Key: HRUGBDOZVXLAIU-UHFFFAOYSA-N
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Description

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that features both pyrazole and piperidine moieties

Scientific Research Applications

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
  • 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
  • 3-amino-1-(1-phenyl-1H-pyrazol-5-yl)piperidin-2-one

Uniqueness

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-amino-1-(2,5-dimethylpyrazol-3-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-6-9(13(2)12-7)14-5-3-4-8(11)10(14)15/h6,8H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUGBDOZVXLAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCCC(C2=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195738
Record name 2-Piperidinone, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-73-4
Record name 2-Piperidinone, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354950-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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